molecular formula C16H13N3OS B8493503 2-Imidazolidinone,1-benzo[b]thien-5-yl-3-(3-pyridinyl)-

2-Imidazolidinone,1-benzo[b]thien-5-yl-3-(3-pyridinyl)-

Cat. No.: B8493503
M. Wt: 295.4 g/mol
InChI Key: QOIKGKJCMCGGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imidazolidinone,1-benzo[b]thien-5-yl-3-(3-pyridinyl)- is a useful research compound. Its molecular formula is C16H13N3OS and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Imidazolidinone,1-benzo[b]thien-5-yl-3-(3-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazolidinone,1-benzo[b]thien-5-yl-3-(3-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)-3-pyridin-3-ylimidazolidin-2-one

InChI

InChI=1S/C16H13N3OS/c20-16-18(7-8-19(16)14-2-1-6-17-11-14)13-3-4-15-12(10-13)5-9-21-15/h1-6,9-11H,7-8H2

InChI Key

QOIKGKJCMCGGMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC3=C(C=C2)SC=C3)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction conditions as in Example 1, 1-pyridin-3-yl-imidazolidin-2-one (I-1b: 93.6 mg, 0.5747 mmol) was reacted with 5-iodo-benzo[b]thiophene (150 mg, 0.5747 mmol), 1,4-dioxane (5 mL), copper iodide (10 mg, 0.05747 mmol), trans-1,2-diamino cyclohexane (9 mg, 0.0862 mmol) and potassium carbonate (158.9 mg, 1.149 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% MeOH in chloroform), afforded 70 mg of the product (41.42% yield).
Quantity
93.6 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
reactant
Reaction Step Two
Quantity
158.9 mg
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
41.42%

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